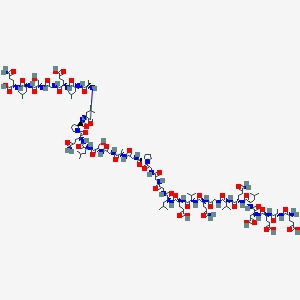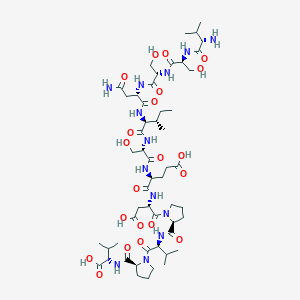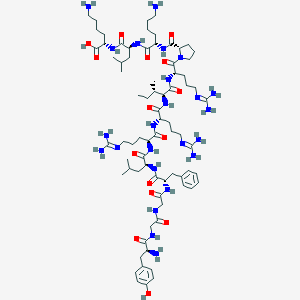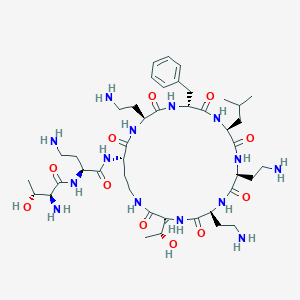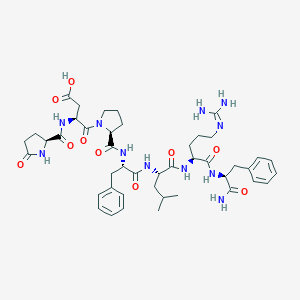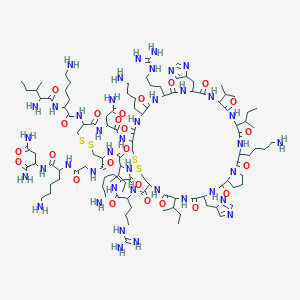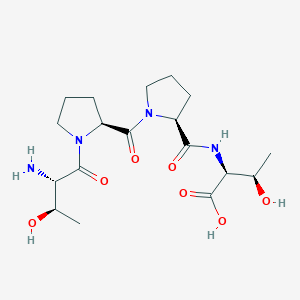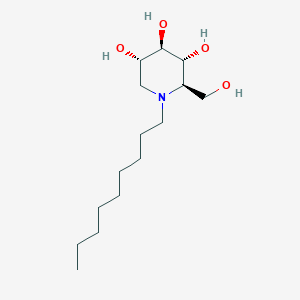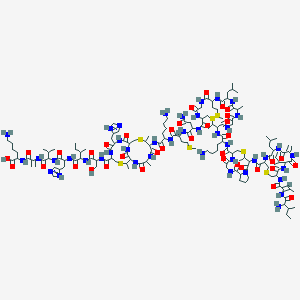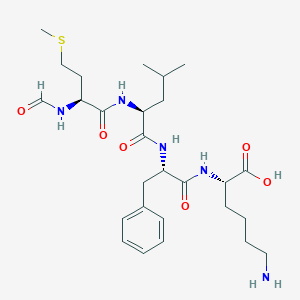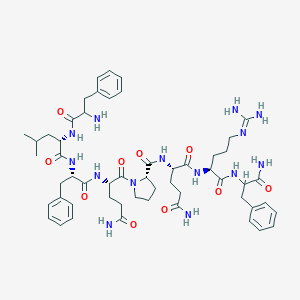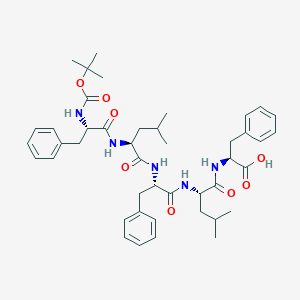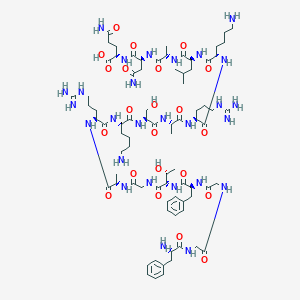
Nociceptin
描述
诺西肽,也称为孤啡肽FQ,是一种由17个氨基酸组成的神经肽,是诺西肽受体(NOP)的内源性配体。它与κ阿片受体配体强啡肽A有关,但并不作用于经典阿片受体(μ、κ和δ阿片受体)。诺西肽广泛分布于中枢神经系统,包括下丘脑、脑干和前脑,以及脊髓的腹侧和背侧角 .
作用机制
诺西肽通过与诺西肽受体(NOP)结合发挥作用,NOP是一种G蛋白偶联受体(GPCR)。结合后,受体发生构象变化,激活细胞内信号通路。主要途径包括抑制腺苷酸环化酶,导致环腺苷酸(cAMP)水平下降,以及激活向内整流钾通道,导致细胞膜超极化。 这些作用最终调节神经递质释放和神经元兴奋性 .
生化分析
Biochemical Properties
Nociceptin interacts with various enzymes, proteins, and other biomolecules. It activates the NOP receptor, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission . The N-terminal tetrapeptide Phe-Gly-Gly-Phe represents the active site of the molecule that activates the NOP receptor .
Cellular Effects
This compound has a broad spectrum of activity and can influence various types of cells and cellular processes. It is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression . It also suppresses dopamine, a chemical largely associated with motivation . Furthermore, it has been shown to reduce the severity of manifestations of defensive behavior, suggesting its involvement in adaptation to unavoidable stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It leads to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), typically causing a reduction in calcium currents . This triggers changes in presynaptic calcium levels and thus neurotransmission . It also physically interacts with the immature NgR1 protein, enhancing the O-linked glycosylation and surface expression of NgR1 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a rat model of PTSD, paw withdrawal thresholds (PWT) to von Frey and paw withdrawal latencies (PWL) to radiant heat stimuli dramatically decreased as early as 7 days after initiation of single-prolonged stress (SPS) and lasted the length of the study, 28 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain, intrathecal this compound potently produced efficacious antihyperalgesic and antiallodynic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits adenylate cyclase, hence reducing intracellular cAMP, increases inwardly rectifying K+ channels conductance, and closes Cav2.2 N-type channels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is widely expressed across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia . This widespread expression pattern results in the alteration of numerous neurophysiological features .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound and its receptor NOPr are present at the cell surface
准备方法
合成路线和反应条件
诺西肽通过固相肽合成(SPPS)合成,这是一种通常用于肽生产的方法。该过程包括将保护的氨基酸依次添加到连接到固体树脂上的不断增长的肽链中。反应条件通常包括使用偶联试剂,如N,N'-二异丙基碳二亚胺(DIC)和OxymaPure,以及使用三氟乙酸(TFA)脱除氨基酸的保护基团。 最终产物从树脂上切割,并使用高效液相色谱(HPLC)纯化 .
工业生产方法
诺西肽的工业生产遵循与实验室合成类似的原理,但规模更大。使用自动化的肽合成器来提高效率和一致性。使用大型HPLC系统可确保最终产品的纯度。 工业生产过程还包括严格的质量控制措施,以确保肽符合要求的规格 .
化学反应分析
反应类型
诺西肽会发生各种化学反应,包括:
氧化: 诺西肽可被活性氧物种氧化,导致半胱氨酸残基之间形成二硫键。
还原: 氧化过程中形成的二硫键可以使用二硫苏糖醇(DTT)等还原剂还原回游离硫醇基团。
取代: 诺西肽可以发生取代反应,其中特定氨基酸被其他氨基酸取代,以研究结构-活性关系。
常用试剂和条件
氧化: 过氧化氢(H2O2)或其他活性氧物种。
还原: 二硫苏糖醇(DTT)或三(2-羧乙基)膦(TCEP)。
取代: 氨基酸衍生物和偶联试剂,如DIC和OxymaPure。
主要形成的产物
这些反应形成的主要产物包括具有二硫键的氧化诺西肽、具有游离硫醇基团的还原诺西肽以及具有改变的氨基酸序列的取代诺西肽变体 .
科学研究应用
诺西肽具有广泛的科学研究应用:
化学: 用作模型肽来研究肽的合成、折叠和结构-活性关系。
生物学: 研究其在调节疼痛、压力和情绪反应中的作用。它还被研究其对学习和记忆的影响。
医学: 被探索为治疗疼痛管理、焦虑、抑郁和成瘾的潜在治疗靶点。诺西肽受体激动剂和拮抗剂正在被开发为潜在药物。
相似化合物的比较
诺西肽与其他阿片肽不同,因为它具有独特的受体,并且不作用于经典的阿片受体。类似的化合物包括:
强啡肽A: 与κ阿片受体结合,并具有镇痛特性。
内啡肽: 与μ阿片受体结合,并参与疼痛缓解和欣快感。
脑啡肽: 与δ阿片受体结合,并在疼痛调节和免疫反应中发挥作用。
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULGYDLMFSFVBL-SMFNREODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H129N27O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168933 | |
| Record name | Nociceptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1809.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170713-75-4 | |
| Record name | Nociceptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nociceptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOCICEPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


